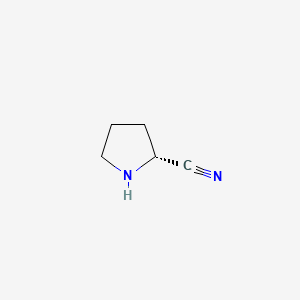

(R)-pyrrolidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375205 | |

| Record name | (R)-pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739363-75-8 | |

| Record name | (R)-pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-pyrrolidine-2-carbonitrile: Chemical Properties and Reactivity

Introduction

(R)-pyrrolidine-2-carbonitrile is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, five-membered ring structure and the presence of a nitrile group at a stereogenic center make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, with a focus on its application in the synthesis of pharmaceutical agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.

Chemical and Physical Properties

Structure and Identification

-

IUPAC Name: (2R)-pyrrolidine-2-carbonitrile[5]

-

Molecular Formula: C₅H₈N₂[5]

-

Molecular Weight: 96.13 g/mol [5]

-

CAS Number: 739363-75-8[5]

-

Appearance: The hydrochloride salt is typically a white to off-white solid.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 96.13 g/mol | PubChem[5][6] |

| Exact Mass | 96.068748264 Da | PubChem[5][6] |

| Topological Polar Surface Area | 35.8 Ų | PubChem[5][6] |

| XLogP3 | 0.1 | PubChem[5][6] |

| Hydrogen Bond Donor Count | 1 | PubChem[5][6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5][6] |

Spectroscopic Data

Detailed spectroscopic data for the parent this compound is not extensively published. However, the spectra of its N-acylated derivatives, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, are well-characterized and provide valuable insights into the expected spectral features.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp band of medium intensity in the range of 2260-2240 cm⁻¹. For the N-chloroacetyl derivative, this peak is observed at 2242 cm⁻¹.[7] Other expected absorptions include C-H stretching vibrations around 2850-2950 cm⁻¹ and the N-H stretching of the secondary amine, typically a broad band in the 3300-3500 cm⁻¹ region for the free base.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of N-acylated pyrrolidine-2-carbonitriles are often complicated by the presence of cis and trans amide rotamers, leading to a doubling of some signals.[7] For the parent compound, the spectrum would be simpler.

-

¹H NMR: The proton at the chiral center (C2) would appear as a multiplet, coupled to the adjacent methylene protons. The protons on the pyrrolidine ring would resonate in the upfield region, typically between 1.5 and 3.5 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The nitrile carbon is expected to resonate around 118-120 ppm. The chiral carbon (C2) would be found in the 45-55 ppm range, with the other ring carbons appearing at higher field.

-

-

Mass Spectrometry (MS): Electron ionization would likely lead to a molecular ion peak at m/z = 96, with fragmentation patterns corresponding to the loss of the nitrile group and cleavage of the pyrrolidine ring.

Stability and Storage

This compound hydrochloride is typically stored at 2-8°C under an inert atmosphere. The free base is expected to be a hygroscopic and air-sensitive liquid or low-melting solid, and should be handled under an inert gas (e.g., nitrogen or argon) and stored in a cool, dry place. It is incompatible with strong oxidizing agents and strong acids.[8][9]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two functional groups: the nucleophilic secondary amine and the electrophilic nitrile group. This dual reactivity makes it a versatile intermediate in organic synthesis.

Figure 1: Key reaction pathways of this compound.

Reactions at the Secondary Amine

The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, readily participating in a variety of bond-forming reactions.

N-acylation is a common transformation and is a key step in the synthesis of many DPP-4 inhibitors.[2][7] The reaction is typically carried out by treating this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid reaction with the acylating agent.

-

Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to scavenge the HCl generated without competing with the pyrrolidine nucleophile.

-

Temperature: The reaction is often initiated at low temperatures (0 °C) to control the exothermic reaction between the amine and the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.

The secondary amine can be alkylated using alkyl halides or arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed).[10][11][12] These reactions provide access to a wide range of N-substituted derivatives.

Expertise in Practice: The choice of catalyst and ligand is crucial for successful N-arylation. For electron-deficient aryl halides, a less electron-rich phosphine ligand may be sufficient, while electron-rich or sterically hindered aryl halides often require more sophisticated, bulky ligands to promote reductive elimination.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other important functionalities, primarily amines and carboxylic acids.

The nitrile group can be reduced to a primary amine, yielding (R)-pyrrolidin-2-ylmethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13][14][15][16]

Trustworthiness in Protocol Design: LiAlH₄ is a very powerful and non-selective reducing agent that must be used in anhydrous conditions. A typical protocol involves the slow addition of the nitrile to a suspension of LiAlH₄ in an ethereal solvent like THF, followed by a careful aqueous workup (e.g., Fieser workup) to quench the excess reagent and hydrolyze the aluminum salts. Catalytic hydrogenation offers a milder alternative, though it may also reduce other susceptible functional groups in the molecule.

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, (R)-proline. This reaction proceeds via an intermediate amide. The hydrolysis of cyanopyrrolidine-containing DPP-4 inhibitors is a known metabolic pathway.[17]

Mechanistic Insight: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by direct attack of hydroxide on the nitrile carbon. Complete hydrolysis to the carboxylic acid often requires harsh conditions (e.g., refluxing in concentrated acid or base).

Experimental Protocols

The following protocols are illustrative of the key transformations involving this compound and its derivatives. Appropriate safety precautions should be taken when performing these experiments.

Illustrative Protocol: N-Acylation with Chloroacetyl Chloride

This protocol is adapted from the synthesis of the closely related (S)-enantiomer, a key intermediate for the DPP-4 inhibitor Vildagliptin.[18][19]

Figure 2: Workflow for the N-acylation of this compound.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or crystallization.

Illustrative Protocol: Reduction of the Nitrile Group with LiAlH₄

This is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride.

Materials:

-

This compound derivative (e.g., N-Boc protected)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide (NaOH)

Procedure:

-

To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the N-protected this compound (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate at room temperature for 1 hour.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-pyrrolidin-2-ylmethanamine derivative.

-

Purify as necessary.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from related compounds like pyrrolidine and its acylated derivatives.[9][20][21][22][23]

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[22]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a chiral building block with significant utility in synthetic and medicinal chemistry. Its value is underscored by its role as a key intermediate in the synthesis of several DPP-4 inhibitors. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe use in research and development. The nucleophilicity of its secondary amine and the versatility of its nitrile group offer a wide range of possibilities for the construction of complex molecular architectures. As the demand for novel chiral pharmaceuticals continues to grow, the importance of synthons like this compound is set to increase.

References

-

Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. Available at: [Link]

-

Organic Syntheses. (2018). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2018, 95, 355-371. Available at: [Link]

-

PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available at: [Link]

- Capot Chemical. (2013). MSDS of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile.

- BLD Pharm. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile.

-

PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Available at: [Link]

- Google Patents. (2017). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- Google Patents. (2022). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound....

-

PubChem. (n.d.). Pyrrolidine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 236-245. Available at: [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

- Atta-ur-Rahman & M. I. Choudhary. (1996). Basic 1H- and 13C-NMR Spectroscopy. Springer.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.

- Pharmaffiliates. (n.d.). This compound Hydrochloride.

- ResearchGate. (2022). Series of pyrrolidine‐2‐carbonitrile derivatives used for the in silico study.

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: N-Arylation of Pyrrolidine.

- BenchChem. (2025). Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols.

- Ikhile, M. I., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.

-

Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- The Chemistry Translator. (2017, January 13). Reduction with NaBH4 or LiAlH4 [Video]. YouTube.

-

Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound HYDROCHLORIDE CAS#: 675602-84-3 [amp.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine-2-carbonitrile | C5H8N2 | CID 4712728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 8. fishersci.ca [fishersci.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 19. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 20. capotchem.com [capotchem.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Critical Role of Chirality in Modern Drug Development

An In-depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (R)-pyrrolidine-2-carbonitrile

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, is a central tenet of drug design and development.[1] The two mirror-image forms, known as enantiomers, can exhibit dramatically different pharmacological, metabolic, and toxicological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical identity and purity of chiral drug substances.[3]

This compound stands as a quintessential example of a chiral building block whose stereochemical integrity is paramount. This molecule, with its constrained pyrrolidine ring and reactive nitrile group, is a key intermediate in the synthesis of numerous potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[4][5] The specific (R)-configuration at the C2 position is crucial for the potent and selective inhibition of the DPP-IV enzyme.[4] Therefore, for researchers, process chemists, and quality control analysts, the ability to accurately determine and control the enantiomeric purity of this intermediate is not an academic exercise but a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the stereochemistry of this compound and the principal analytical methodologies employed to verify its enantiomeric purity. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and explain the causality behind methodological choices, empowering scientists to implement robust and reliable analytical systems.

The Stereochemistry of this compound

This compound possesses a single stereogenic center at the second carbon atom of the pyrrolidine ring, the carbon atom to which the nitrile group (C≡N) is attached.[6] According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this chiral carbon are assigned priorities as follows:

-

-NH- (within the ring)

-

-C≡N (nitrile group)

-

-CH₂- (within the ring)

-

-H (hydrogen atom, not explicitly shown)

When viewed with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (1 → 2 → 3) proceeds in a clockwise direction. This arrangement confers the (R) designation (from the Latin rectus, meaning right) to this enantiomer. Its mirror image, (S)-pyrrolidine-2-carbonitrile, is designated (S) (sinister, meaning left). The precise spatial arrangement of these groups dictates the molecule's ability to fit into the chiral active site of its biological target, DPP-IV.[7]

Analytical Methodologies for Enantiomeric Purity Determination

A multi-faceted analytical approach is often necessary to provide a complete and validated picture of the enantiomeric purity of a chiral compound. The primary techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—provide quantitative data on enantiomeric excess, while classic polarimetry and advanced spectroscopic methods like Vibrational Circular Dichroism (VCD) offer confirmation of bulk optical activity and absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[8] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient, diastereomeric complexes with different energies.[9] This difference in interaction strength results in differential retention times, allowing for their separation and subsequent quantification.

Principle of Separation: The enantiomers of pyrrolidine-2-carbonitrile are passed through a column packed with a CSP. The CSP, itself an enantiomerically pure molecule, forms non-covalent diastereomeric complexes with the R- and S-enantiomers. The stability of these complexes differs; one enantiomer will have a stronger (or more frequent) interaction with the CSP and will therefore be retained longer on the column, eluting later than its mirror image.[9] The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer in the sample.

Experimental Protocol: Enantiomeric Purity of this compound by Chiral HPLC

-

Column Selection: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is often a suitable starting point for chiral amines and nitriles due to their versatility in forming hydrogen bonds and dipole-dipole interactions. A column like the CHIRALPAK® series is a common choice.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like pyrrolidines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution by minimizing undesirable ionic interactions with the silica support.[10]

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC System Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C (isocratic)

-

Detection: UV at 210 nm (as the nitrile and amine moieties lack a strong chromophore at higher wavelengths).

-

-

Data Acquisition and Analysis:

-

Inject a sample of a racemic (50:50) mixture of (R)- and (S)-pyrrolidine-2-carbonitrile to determine the retention times of both enantiomers and calculate the resolution factor.

-

Inject the sample of this compound.

-

Integrate the peak areas for both the R- and S-enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Causality and Field Insights: The choice of a polysaccharide-based CSP is driven by its proven ability to resolve a wide range of chiral compounds through a combination of attractive interactions.[11] The alcohol in the mobile phase is crucial; it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for optimizing the separation: increasing the alcohol content generally decreases retention times but can affect resolution.[11] The addition of a basic modifier like diethylamine is a field-proven tactic to prevent peak tailing for amines by saturating acidic silanol groups on the stationary phase surface that can cause secondary, non-enantioselective interactions.

Data Presentation: Typical HPLC Parameters

| Parameter | Recommended Setting | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivative) | Broad applicability for chiral amines via hydrogen bonding and dipole interactions. |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine | Normal phase mode provides good selectivity. Amine modifier improves peak shape.[10] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns, balancing speed and resolution. |

| Temperature | 25 °C | Provides reproducible retention times. Lower temperatures can sometimes improve resolution. |

| Detection Wavelength | 210 nm | Suitable for compounds lacking strong chromophores. |

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While standard NMR spectroscopy cannot distinguish between enantiomers (as they have identical spectra in an achiral environment), it becomes a powerful tool for determining enantiomeric purity when a chiral auxiliary is introduced.[12] A Chiral Solvating Agent (CSA) is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers in solution.[2]

Principle of Analysis: When a CSA is added to a solution containing a racemic or enantioenriched mixture of pyrrolidine-2-carbonitrile, two transient diastereomeric complexes are formed: [(R)-analyte • (R)-CSA] and [(S)-analyte • (R)-CSA]. These diastereomers are no longer mirror images and have different physical properties, resulting in distinct chemical shifts for certain protons in their ¹H NMR spectra.[2] By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess of the original analyte, can be accurately determined.[13]

Experimental Protocol: ¹H NMR Analysis with (R)-1,1'-bi-2-naphthol (BINOL) as CSA

-

CSA Selection: (R)-1,1'-bi-2-naphthol (BINOL) is a well-established CSA known to resolve chiral amines.[2][14] Its hydroxyl groups can form hydrogen bonds with the amine of the pyrrolidine ring, creating the necessary diastereomeric interaction.

-

Sample Preparation:

-

In an NMR tube, dissolve ~5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

-

Acquire a standard ¹H NMR spectrum of the analyte alone.

-

To the same tube, add the CSA, (R)-BINOL, in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. Monitor the spectra for the splitting of a well-resolved proton signal from the analyte. The optimal ratio of CSA to analyte is typically found empirically but often ranges from 1 to 2 equivalents.

-

-

NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Transients: 64 or more to ensure a good signal-to-noise ratio for accurate integration.[2]

-

Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and quantitative accuracy. A value of 10-15 seconds is a safe starting point.

-

-

Data Analysis:

-

Identify a proton signal of the pyrrolidine-2-carbonitrile (e.g., the proton at the C2 position) that splits into two distinct signals in the presence of the CSA.

-

Carefully integrate the areas of these two signals. One signal corresponds to the (R)-analyte complex, the other to the (S)-analyte complex.

-

Calculate the enantiomeric excess (% ee) using the same formula as for HPLC, substituting peak areas with integration values.

-

Causality and Field Insights: The key to this method is the formation of distinct, non-covalent diastereomeric solvates that are in fast exchange on the NMR timescale. The choice of solvent is critical; it must not compete too strongly with the analyte for interaction with the CSA. Aromatic solvents like Benzene-d₆ can enhance the chemical shift differences (Δδ) due to anisotropic effects. It is crucial to use a sufficiently long relaxation delay (d1) during acquisition. A short delay will lead to incomplete relaxation of the nuclei, causing the signal intensities to be non-quantitative and resulting in an inaccurate determination of the enantiomeric ratio.

Optical Rotation and Polarimetry

Polarimetry is a classical and fundamental chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] This property is known as optical activity.[16]

Principle of Measurement: Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions.[17] A dextrorotatory (+) enantiomer rotates the plane clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. A racemic mixture (50:50) exhibits no net rotation.[3] The measured rotation is proportional to the concentration of the chiral substance, the path length of the light through the sample, and the substance's intrinsic specific rotation, [α].

Experimental Protocol: Measurement of Specific Rotation

-

Instrument: Use a calibrated polarimeter.

-

Sample Preparation: Prepare a solution of this compound of a precisely known concentration (c, in g/mL) in a suitable achiral solvent (e.g., methanol or ethanol). A typical concentration is 1 g per 100 mL (c = 0.01 g/mL).

-

Measurement:

-

Fill a polarimeter cell of a known path length (l, in decimeters; typically 1 dm) with the pure solvent and zero the instrument (measure the blank).

-

Rinse and fill the cell with the sample solution and measure the observed rotation (α_obs).

-

-

Calculation: Calculate the specific rotation [α] at a specific temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm) using Biot's Law: Specific Rotation [α]ᵀλ = α_obs / (c × l)

-

Enantiomeric Purity Assessment: The enantiomeric excess (% ee) can be estimated by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer: % ee = ([α]_sample / [α]_pure_enantiomer) × 100

Causality and Field Insights: While rapid and non-destructive, polarimetry is a bulk property measurement and is less sensitive and specific than chromatographic or spectroscopic methods, especially for samples of high enantiomeric purity. The accuracy of the % ee calculation is entirely dependent on having an accurate literature value for the specific rotation of the pure enantiomer, which can vary with solvent, temperature, and concentration. Therefore, polarimetry is best used as a rapid quality control check or as a complementary technique, rather than the sole determinant of enantiomeric purity.

Advanced Method: Vibrational Circular Dichroism (VCD)

For unambiguous determination of the absolute configuration (i.e., confirming that the enantiomer is indeed R and not S), Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique.[1][18]

Principle of Analysis: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. An experimental VCD spectrum, which shows both positive and negative bands, provides a unique fingerprint of the molecule's absolute configuration in solution. This experimental spectrum is then compared to a theoretical spectrum predicted by quantum mechanical calculations (ab initio or Density Functional Theory, DFT) for one of the enantiomers (e.g., the (R)-enantiomer).[19] A good match between the signs and relative intensities of the experimental and calculated spectra provides a confident assignment of the absolute configuration.[20]

This method is invaluable in early drug discovery or when a new synthetic route is developed, as it provides definitive proof of stereochemistry without the need for X-ray crystallography.[18]

Summary and Implications for Drug Development

The stereochemical integrity of this compound is a critical quality attribute that directly impacts the efficacy and safety of the final drug product. A failure to control enantiomeric purity can lead to reduced therapeutic effect and the introduction of a stereochemical impurity with unknown pharmacological properties.

Comparison of Analytical Techniques

| Technique | Primary Use | Advantages | Limitations |

| Chiral HPLC | Quantitative enantiomeric purity | High accuracy, precision, and sensitivity; well-established.[8] | Requires method development; expensive chiral columns.[2] |

| NMR with CSA | Quantitative enantiomeric purity | Rapid, no need for a chiral column, provides structural info. | Requires a suitable CSA; lower sensitivity than HPLC; requires high field NMR.[12] |

| Polarimetry | Bulk optical activity check | Very fast, simple, non-destructive. | Low sensitivity, requires pure standard, matrix can interfere.[3] |

| VCD | Absolute configuration determination | Unambiguous assignment of R/S; no crystallization needed.[18] | Requires specialized equipment and computational expertise.[21] |

For researchers and drug development professionals, a robust analytical control strategy is essential. Chiral HPLC typically serves as the primary, validated method for release testing due to its sensitivity and accuracy. NMR with a CSA provides an excellent orthogonal method for confirmation and for process development studies. Polarimetry remains a useful, rapid check for verifying the identity of incoming materials. Finally, VCD offers the ultimate confirmation of absolute stereochemistry, providing an authoritative foundation for the entire development program. By judiciously applying these techniques, scientists can ensure that the stereochemical integrity of this compound is maintained from synthesis to final product, safeguarding the quality and safety of essential medicines.

References

-

Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. [Link]

-

Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]

-

Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules. (2021). Analytical Chemistry. [Link]

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

-

Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

-

The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. (2008). Chirality. [Link]

-

Polarimetry. Pacific BioLabs. [Link]

-

5.5 Polarimetry. (2019). Chemistry LibreTexts. [Link]

-

Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). Journal of Cheminformatics. [Link]

-

Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]

-

NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2018). Angewandte Chemie International Edition. [Link]

-

Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. (2018). Applied Sciences. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. [Link]

-

This compound. PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]

-

Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry. [Link]

-

Chiral Columns for enantiomer separation by HPLC. SUMICHIRAL. [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry. [Link]

-

Stereochemistry of pyrrolidine addition to bicyclo[2.2.2]oct-2-ene-2-carbonitrile. (1967). The Journal of Organic Chemistry. [Link]

-

675602-84-3 | Chemical Name : this compound Hydrochloride. Pharmaffiliates. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. This compound (739363-75-8) for sale [vulcanchem.com]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. scas.co.jp [scas.co.jp]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 13. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spectroscopyeurope.com [spectroscopyeurope.com]

- 21. schrodinger.com [schrodinger.com]

The Genesis of a New Class of Therapeutics: An In-depth Technical Guide to the Discovery and Synthesis of Cyanopyrrolidines

Abstract

The cyanopyrrolidine scaffold has, in recent decades, emerged as a cornerstone in the design of covalent inhibitors, most notably for the enzyme dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. This guide provides a comprehensive exploration of the discovery and history of cyanopyrrolidine synthesis, from its early academic roots to the sophisticated, stereoselective industrial processes of today. We will delve into the causal nexus behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve not as a rigid protocol, but as a narrative of scientific innovation, tracing the evolution of a molecule from a laboratory curiosity to a life-changing therapeutic.

Introduction: The Significance of the Cyanopyrrolidine Moiety

The pyrrolidine ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][] The introduction of a nitrile group at the 2-position of this ring creates a unique chemical entity: a 2-cyanopyrrolidine. This seemingly simple functionalization has profound implications for the molecule's reactivity and biological activity. The electrophilic nature of the nitrile carbon, positioned alpha to the ring nitrogen, allows for covalent interaction with nucleophilic residues in enzyme active sites.

This property was brought to the forefront of medicinal chemistry with the discovery that (S)-2-cyanopyrrolidines are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[3][4] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, cyanopyrrolidine-based drugs prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4] The nitrile group is essential for this inhibitory activity, forming a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[3] This discovery has led to the development of blockbuster drugs such as Vildagliptin and Saxagliptin, cementing the importance of the cyanopyrrolidine scaffold in modern medicine.

Foundational Syntheses: Early Explorations of Proline Derivatives

The history of cyanopyrrolidine synthesis is intrinsically linked to the chemistry of proline, the only proteinogenic secondary amino acid. The pioneering work on the synthesis of proline itself was conducted at the turn of the 20th century. Richard Willstätter first isolated proline in 1900 while studying N-methylproline and also reported its synthesis from the sodium salt of diethyl malonate and 1,3-dibromopropane.[5] This was closely followed by Emil Fischer's independent synthesis and isolation of proline from casein in 1901.[5]

While the exact first synthesis of 2-cyanopyrrolidine (proline nitrile) is not prominently documented in readily available historical records, the foundational work on proline and its derivatives by these early 20th-century chemists laid the necessary groundwork. The conversion of a carboxylic acid to a nitrile, via the corresponding amide, was a known transformation. It is highly probable that the synthesis of proline nitrile was first achieved in this era as a straightforward chemical derivative of the then-newly synthesized amino acid.

The classical approach to synthesizing a nitrile from a carboxylic acid, and by extension, proline to proline nitrile, involves a two-step process:

-

Amide Formation: The carboxylic acid is first converted to its corresponding primary amide.

-

Dehydration: The primary amide is then dehydrated to the nitrile.

Historically, this dehydration was accomplished using harsh reagents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), often requiring high temperatures.

The Modern Era: Stereoselective Synthesis of a Key Pharmaceutical Intermediate

The discovery of cyanopyrrolidines as DPP-4 inhibitors in the 1990s ignited a surge of interest in the efficient and stereoselective synthesis of these compounds. The focus quickly centered on the preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the synthesis of Vildagliptin.[3][4][6] The development of synthetic routes to this intermediate showcases the evolution of organic synthesis towards milder, more efficient, and scalable processes.

The Proline-to-Prolinamide-to-Cyanopyrrolidine Pathway

The most common and industrially viable route to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starts from the readily available and chiral amino acid, L-proline.[3][4][6] This pathway can be dissected into three key transformations: N-acylation, amidation, and dehydration.

Caption: General synthetic workflow from L-proline to the key cyanopyrrolidine intermediate.

Evolution of the Dehydration Step: A Quest for Milder Conditions

The critical step in the synthesis of cyanopyrrolidines is the dehydration of the prolinamide intermediate. The choice of dehydrating agent has a significant impact on the overall efficiency, scalability, and environmental footprint of the process.

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentoxide (P₄O₁₀) | High temperature, solid | Powerful dehydrating agent | Heterogeneous, harsh conditions, difficult workup |

| Thionyl Chloride (SOCl₂) | Reflux | Inexpensive, effective | Generates HCl and SO₂, harsh, corrosive |

| Phosphorus Oxychloride (POCl₃) | Often with a base (e.g., pyridine) | Effective, commonly used | Corrosive, can lead to side reactions |

| Trifluoroacetic Anhydride (TFAA) | Often with a base (e.g., pyridine) | Milder than inorganic acid chlorides | Expensive, can be corrosive |

| Cyanuric Chloride | Mild conditions | High yielding, mild | Stoichiometric byproduct |

| Oxalyl Chloride/DMSO (Swern-type) | Low temperature | Very mild conditions | Requires careful temperature control |

This evolution reflects a broader trend in pharmaceutical process chemistry towards greener and more efficient methodologies.

Detailed Experimental Protocols

The following protocols are representative of the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and are based on procedures reported in the scientific literature.[3][4]

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

Reaction Setup: To a suspension of L-proline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add chloroacetyl chloride (1.5 equivalents).

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

Reaction Setup: Dissolve the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).

-

Activation: Cool the solution to 10-15 °C and slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in DCM. Stir at room temperature for 1 hour.

-

Amidation: Add ammonium bicarbonate (10 equivalents) and continue stirring for 1-2 hours.

-

Isolation: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the solid with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile using Trifluoroacetic Anhydride (TFAA)

-

Reaction Setup: Suspend the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1 equivalent) in THF and cool to 0-5 °C.

-

Dehydration: Slowly add trifluoroacetic anhydride (1.5 equivalents). Stir the reaction mixture at room temperature for 2 hours.

-

Workup: Carefully add ammonium bicarbonate portion-wise to neutralize the excess TFAA.

-

Isolation: Concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the final product.

Mechanistic Insights: The Dehydration of Prolinamide

The dehydration of a primary amide to a nitrile is a classic organic transformation. The mechanism varies depending on the dehydrating agent used. Below is a generalized mechanistic pathway for the dehydration of an N-acylated prolinamide using an acid chloride or anhydride as the dehydrating agent.

Caption: A simplified mechanistic pathway for the dehydration of an N-acylated prolinamide.

Industrial Scale-Up and Process Optimization

The transition from a laboratory-scale synthesis to a robust industrial process presents numerous challenges. For the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, key considerations include:

-

Cost of Goods: The price of starting materials and reagents is a critical factor. L-proline is a relatively inexpensive and abundant chiral starting material.

-

Process Safety: The use of corrosive and reactive reagents like chloroacetyl chloride and strong dehydrating agents requires careful handling and engineering controls.

-

Waste Management: The generation of byproducts, such as dicyclohexylurea in DCC-mediated amidations, necessitates efficient waste treatment and disposal strategies.

-

Yield and Purity: Maximizing the yield and ensuring high purity of the final product are paramount for pharmaceutical applications.

These considerations have driven the development of more streamlined and efficient processes, such as one-pot procedures that combine multiple steps without the isolation of intermediates, and the use of alternative, less hazardous reagents.

Conclusion and Future Outlook

The journey of cyanopyrrolidine synthesis from its early 20th-century origins to its current status as a cornerstone of modern medicinal chemistry is a testament to the power of organic synthesis to address critical healthcare needs. The development of stereoselective and scalable routes to these valuable compounds has enabled the production of life-changing drugs for patients with type 2 diabetes.

Looking ahead, the unique reactivity of the cyanopyrrolidine moiety will likely be exploited in the design of inhibitors for other enzyme classes, expanding its therapeutic potential beyond DPP-4. The continued pursuit of greener, more efficient, and catalytic methods for cyanopyrrolidine synthesis will remain a key focus for both academic and industrial researchers. As our understanding of disease biology deepens, the cyanopyrrolidine scaffold is poised to remain a privileged motif in the discovery of new covalent therapeutics.

References

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Peters, J. U. (2007). 11 years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579-595. [Link]

- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (2012).

-

Wikipedia. (2023). Proline. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023). Richard Willstätter. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023). Emil Fischer. In Wikipedia. Retrieved from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

-

Willstätter, R. (1900). Synthese des Prolins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1160-1163. [Link]

-

Fischer, E. (1901). Ueber die Aminosäuren des Caseïns. Zeitschrift für Physiologische Chemie, 33(3-4), 151-176. [Link]

-

Wikipedia. (2023). Proline. In Wikipedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Theoretical and Computational Modeling of Pyrrolidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Pyrrolidine Scaffold with Computational Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of natural products, FDA-approved drugs, and pharmacologically significant molecules underscores its status as a "privileged scaffold."[2][3][4] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is inaccessible to its aromatic counterpart, pyrrole, providing a stereochemically rich framework for designing highly specific and potent therapeutic agents.[5]

However, the sheer molecular diversity achievable with pyrrolidine derivatives presents a significant challenge: synthesizing and testing every possible analogue is an intractable task. This is where theoretical studies and computational modeling become indispensable. By simulating molecular behavior at the atomic level, we can predict properties, rationalize structure-activity relationships (SAR), and prioritize the synthesis of candidates with the highest probability of success.[3] This guide, written from the perspective of a senior application scientist, eschews a simple recitation of methods. Instead, it provides an in-depth, logic-driven exploration of the core computational techniques, explaining not just how they are performed, but why they are chosen and how their results are validated to ensure scientific integrity.

Section 1: The Quantum Realm - Elucidating Intrinsic Properties with Density Functional Theory (DFT)

Expertise & Causality: Before we can understand how a pyrrolidine derivative interacts with a complex biological system, we must first understand the molecule itself. Density Functional Theory (DFT) is our primary tool for this purpose. It allows us to move beyond simple 2D structures and calculate the fundamental electronic properties that govern a molecule's stability, reactivity, and spectroscopic characteristics.[6] We use DFT to determine the most stable 3D conformation (geometry optimization), understand electron distribution through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and predict how the molecule will behave in different environments.[7] For instance, DFT calculations can reveal the relative stability of cis and trans isomers of a substituted pyrrolidine, a critical factor for its pharmacological activity.[8]

Trustworthiness through Validation: A computational model is only as good as its ability to replicate reality. DFT protocols are self-validating by comparing calculated outputs with experimental data. For example, the calculated vibrational frequencies from a DFT frequency analysis can be directly compared to an experimental IR spectrum, and calculated NMR chemical shifts can be benchmarked against experimental ¹H and ¹³C NMR data.[8] A strong correlation between the computed and experimental values validates the chosen level of theory (i.e., the functional and basis set, such as B3LYP/cc-pVQZ), providing confidence in the model's predictive power for other, non-measurable properties.[6]

Experimental Protocol: A Standard DFT Workflow

-

Structure Preparation: A 3D model of the pyrrolidine derivative is built using molecular modeling software.

-

Geometry Optimization: An initial optimization is performed to find the lowest energy conformation of the molecule. This step is critical as all subsequent properties are dependent on the molecular geometry.

-

Functional & Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. This choice is a trade-off between computational cost and accuracy and is often guided by literature precedents for similar molecular systems.[7]

-

Property Calculation: Single-point energy calculations are run on the optimized geometry to determine electronic properties. Key outputs include:

-

HOMO/LUMO Energies: These are vital for assessing chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator.

-

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

-

-

Frequency Analysis: This calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's vibrational (IR/Raman) spectra.

-

NMR Calculation: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure verification.

Data Presentation: Key DFT Descriptors

| Descriptor | Value (Hypothetical Example) | Significance |

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | An indicator of chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

Visualization: DFT Workflow for Pyrrolidine Derivatives

Caption: A typical workflow for DFT analysis of a pyrrolidine derivative.

Section 2: Predicting Interactions - Molecular Docking Simulations

Expertise & Causality: The therapeutic effect of a drug originates from its physical interaction with a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand within a protein's binding site and estimates the strength of that interaction via a scoring function.[9] We use docking to generate hypotheses about how our pyrrolidine derivatives might bind. For example, docking can reveal key hydrogen bonds or hydrophobic interactions between the ligand and specific amino acid residues (e.g., Trp178, Arg371) that are critical for its activity.[10] This structural insight is the foundation of rational, structure-based drug design.

Trustworthiness through Validation: The reliability of a docking protocol is established through a process called "re-docking." The native co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the binding site. The protocol is considered valid if the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the original crystallographic pose. Furthermore, for a series of analogues, a good correlation between the calculated docking scores and the experimentally determined biological activities (e.g., pIC₅₀) lends strong support to the model's predictive capability.[10]

Experimental Protocol: A Standard Molecular Docking Workflow

-

Receptor Preparation:

-

Start with a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank).

-

Remove all non-essential molecules, including water, co-solvents, and ions.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER).

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of the pyrrolidine derivative (often using the DFT-optimized geometry).

-

Assign atomic charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Define a "grid box" that encompasses the entire binding pocket of the protein. This box defines the search space for the docking algorithm.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina).[11] The software will systematically sample different conformations and orientations of the ligand within the grid box.

-

-

Pose Analysis & Scoring:

-

The results are ranked based on a scoring function, which estimates the binding free energy. The top-ranked pose is considered the most likely binding mode.

-

Visualize the top-ranked pose to identify key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking) with specific amino acid residues.

-

Data Presentation: Docking Results for Pyrrolidine Inhibitors

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Pyrro-A | -9.2 | Tyr124, Asp475 | H-Bond, Salt Bridge |

| Pyrro-B | -8.5 | Val120, Ala479 | Hydrophobic |

| Pyrro-C | -7.1 | Tyr124 | H-Bond |

Visualization: The Molecular Docking Process

Caption: The systematic process for developing and validating a 3D-QSAR model.

Section 4: Simulating Dynamics - Molecular Dynamics (MD) for Stability and Energetics

Expertise & Causality: Docking and QSAR provide valuable but ultimately static pictures. Biological systems, however, are dynamic. Proteins are flexible, and ligands adjust their conformations within the binding site. Molecular Dynamics (MD) simulations bridge this gap by simulating the motions of atoms over time (typically nanoseconds to microseconds). [12]We run MD simulations on our most promising ligand-protein complexes from docking to assess their stability. [9]If a ligand remains stably bound in its docked pose throughout the simulation, it increases our confidence in the predicted binding mode. Furthermore, MD trajectories can be used to calculate binding free energies using methods like MM/PBSA, which provide a more rigorous estimate of binding affinity than docking scores. [13] Trustworthiness through Validation: The validity of an MD simulation is assessed by monitoring key parameters over time. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their starting positions is calculated. A simulation is considered to have reached equilibrium when the RMSD values plateau, indicating that the system is stable. [14]The Root Mean Square Fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein. A stable trajectory is the prerequisite for any meaningful subsequent analysis, such as binding free energy calculations.

Experimental Protocol: A Standard MD Simulation Workflow

-

System Preparation:

-

The starting point is the best-docked pose of the pyrrolidine derivative within its target protein.

-

The complex is placed in a periodic box filled with explicit water molecules (e.g., TIP3P model).

-

Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's overall charge.

-

-

Energy Minimization: The system's energy is minimized to remove any bad contacts or steric clashes introduced during the setup.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is done in two phases (NVT and NPT ensembles) to ensure the system reaches the correct temperature and density.

-

Production Run: The main simulation is run for a specific duration (e.g., 100 ns), during which the coordinates and velocities of all atoms are saved at regular intervals, creating a "trajectory." [13]5. Trajectory Analysis:

-

RMSD: To assess the overall stability of the complex.

-

RMSF: To identify flexible regions of the protein.

-

Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) over time.

-

-

Binding Free Energy Calculation: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are applied to snapshots from the trajectory to calculate the binding free energy (ΔG_bind), offering a more accurate ranking of compounds than docking scores alone. [13]

Data Presentation: MD Simulation and Binding Free Energy

| Complex | Average RMSD (Å) | ΔG_bind (MM/PBSA) (kcal/mol) | Interpretation |

| Protein + Pyrro-A | 1.8 ± 0.3 | -45.7 | Stable complex, strong predicted binding affinity. |

| Protein + Pyrro-C | 3.5 ± 0.8 | -21.3 | Unstable complex, ligand may be dissociating. |

Visualization: The Molecular Dynamics Simulation Workflow

Caption: A comprehensive workflow for MD simulation of a ligand-protein complex.

Conclusion: An Integrated Strategy for Accelerated Discovery

The computational methods outlined in this guide—DFT, molecular docking, QSAR, and MD simulations—are not isolated techniques. Their true power lies in their integrated application. DFT provides accurate parameters for ligands used in docking and MD. Docking identifies promising candidates and binding modes that serve as starting points for MD simulations. QSAR models, built on data from a series of compounds, guide the design of new derivatives to be evaluated through docking. MD simulations provide the ultimate test of stability and a more refined estimate of binding affinity.

By employing this multi-scale modeling approach, researchers and drug development professionals can make more informed decisions, rationally design more potent and selective pyrrolidine-based therapeutics, and ultimately accelerate the journey from initial concept to clinical candidate.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. [Link]

-

Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques | Request PDF. ResearchGate. [Link]

-

Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. PubMed. [Link]

-

Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. [Link]

-

Pyrrolidine - Wikipedia. Wikipedia. [Link]

-

Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

(PDF) DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ResearchGate. [Link]

-

Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]

-

Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. PubMed. [Link]

-

In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. [Link]

-

(PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

-

Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. MDPI. [Link]

-

QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity | ScienceRise: Pharmaceutical Science. ScienceRise. [Link]

-

Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. MDPI. [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 10. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

The 2-Cyanopyrrolidine Moiety: A Cornerstone in the Design of Covalent Reversible Inhibitors for Dipeptidyl Peptidase-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-cyanopyrrolidine scaffold has emerged as a privileged structure in modern medicinal chemistry, most notably as the cornerstone for a class of highly effective treatments for type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive analysis of the multifaceted role of the 2-cyanopyrrolidine moiety, with a primary focus on its application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will dissect its unique mechanism of covalent reversible inhibition, explore the nuances of its synthesis, delineate the critical structure-activity relationships that govern its potency and selectivity, and detail the experimental protocols for its evaluation. This guide is intended to serve as an in-depth resource for professionals in drug discovery and development, offering field-proven insights into the causality behind experimental choices and the logic of inhibitor design centered on this remarkable chemical entity.

Introduction: Targeting the Incretin System in Type 2 Diabetes

The global prevalence of T2DM continues to rise, demanding therapeutic strategies that offer robust glycemic control with a favorable safety profile. A key pathophysiological feature of T2DM is the impaired secretion or action of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to a meal and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1][2]

However, the therapeutic utility of native incretins is limited by their rapid inactivation, with a half-life of only a few minutes in circulation.[1] This degradation is primarily mediated by the serine exopeptidase Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[3][4][5] This understanding established DPP-4 as a prime therapeutic target: inhibiting its activity could prolong the action of endogenous incretins, thereby enhancing glycemic control in a glucose-dependent manner, which inherently reduces the risk of hypoglycemia.[5][6][7]

In the quest for potent and selective DPP-4 inhibitors, the 2-cyanopyrrolidine scaffold was identified as a key pharmacophore.[3][8] This moiety serves as a peptidomimetic, mimicking the proline residue at the P1 position of natural DPP-4 substrates. Its true ingenuity, however, lies in the nitrile group, which engages in a unique covalent yet reversible interaction with the enzyme's active site, a mechanism that underpins the high potency of drugs like Vildagliptin and Saxagliptin.[9][10][11][12]

A Mechanistic Deep Dive: Covalent Reversible Inhibition

The inhibitory power of the 2-cyanopyrrolidine moiety is rooted in its elegant chemical interaction with the catalytic triad of the DPP-4 active site.

The DPP-4 Active Site

DPP-4 is a classic serine protease, utilizing a catalytic triad of Ser630, His740, and Asp708 to effect peptide hydrolysis.[13] The Ser630 residue acts as the key nucleophile. Its hydroxyl group, activated by the adjacent His740, initiates the attack on the substrate's carbonyl carbon.[9] The active site also contains specific subsites (S1, S2, etc.) that recognize the substrate's amino acid residues. The S1 subsite, in particular, has a preference for proline, which is mimicked by the pyrrolidine ring of the inhibitors.

The Role of the Nitrile "Warhead"

Unlike simple competitive inhibitors that rely solely on non-covalent interactions, 2-cyanopyrrolidine-based inhibitors act as "warheads." The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the activated Ser630 hydroxyl group. This attack is catalyzed by His740 and results in the formation of a covalent, but reversible, imidate adduct.[9] This covalent bond locks the inhibitor in the active site, leading to potent and durable enzyme inhibition. The reversibility of this bond is a key feature, distinguishing these inhibitors from irreversible covalent drugs and contributing to their favorable safety profile.[9][14]

The step-by-step mechanism is as follows:

-

Initial Binding: The inhibitor docks into the active site, with the pyrrolidine ring occupying the S1 subsite and other parts of the molecule forming interactions with adjacent subsites.

-

Nucleophilic Attack: The catalytic His740 residue abstracts a proton from the Ser630 hydroxyl group, enhancing its nucleophilicity. The activated Ser630 oxygen then attacks the electrophilic carbon of the inhibitor's nitrile group.

-

Imidate Adduct Formation: A covalent bond is formed between the enzyme's Ser630 and the inhibitor, resulting in a stable but reversible imidate complex. This complex effectively blocks substrate access to the active site.

Caption: Mechanism of covalent adduct formation.

Synthesis of 2-Cyanopyrrolidine-Based DPP-4 Inhibitors